molecular formula C18H16N4O4S3 B2482410 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 681224-38-4

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Cat. No. B2482410
CAS RN: 681224-38-4
M. Wt: 448.53
InChI Key: SIGMMWJTNCDFOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves the reaction of amino or cyano precursors with various chemical reagents to produce a wide range of derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The mechanistic pathways can include regioselective attacks, cyclization, and condensation reactions, leveraging the functional groups present in the precursors for the targeted synthesis of complex molecules (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using techniques such as IR spectroscopy, 1H NMR, and elemental analysis. In some cases, the intermediate compounds are further validated through single-crystal X-ray diffraction, providing detailed insights into their molecular geometry and the arrangement of their atoms (Yu et al., 2014).

Scientific Research Applications

Antioxidant Capacity Assays

The compound has been implicated in research focusing on antioxidant capacity assays, particularly involving the decolorization assay of ABTS/potassium persulfate. The study analyzed the reaction pathways and elucidated the extent to which coupling reactions contribute to total antioxidant capacity. This has implications for the understanding of the specificity and relevance of oxidation products in various antioxidants (Ilyasov et al., 2020).

Biomedical Applications

The chemical structure of the compound aligns with those of benzothiazoles and urea derivatives, which have a broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to antitumor or cytotoxic properties. The literature review covered synthetic methodologies and highlighted recent approaches to these compounds, emphasizing their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Environmental Applications

The compound has been associated with studies focusing on the degradation of organic pollutants like acetaminophen through advanced oxidation processes (AOPs). This research is crucial for understanding the kinetics, mechanisms, and by-products of AOPs, contributing to environmental remediation efforts (Qutob et al., 2022).

Novel Synthetic Opioid Research

Although not directly related to the specific chemical structure of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, the study of novel synthetic opioids, particularly focusing on N-substituted benzamides and acetamides, is a notable area of research. The insights gained from this research contribute to understanding the chemistry and pharmacology of novel substances (Sharma et al., 2018).

properties

IUPAC Name

2-[2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c23-15(21-17-19-3-6-28-17)9-27-10-16(24)22-18-20-12(8-29-18)11-1-2-13-14(7-11)26-5-4-25-13/h1-3,6-8H,4-5,9-10H2,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMMWJTNCDFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

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